Cas no 1346601-76-0 (N-Formyl Oxcarbazepine)

N-Formyl Oxcarbazepine structure
N-Formyl Oxcarbazepine structure
Product Name:N-Formyl Oxcarbazepine
CAS No:1346601-76-0
MF:C16H12N2O3
MW:280.27808380127
CID:1062207
PubChem ID:71316959
Update Time:2025-07-23

N-Formyl Oxcarbazepine Chemical and Physical Properties

Names and Identifiers

    • N-Formyl Oxcarbazepine
    • N-Formyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
    • N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
    • Oxcarbazepine Related Compound A
    • Oxcarbazepine specified impurity K [EP]
    • N-Formyl-10-oxo-10,11-dihydro-5H-dibenzo(b,f)azepine-5-carboxamide
    • N-Formyl-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide;
    • OXCARBAZEPINE IMPURITY K [EP IMPURITY]
    • UNII-QMX2PYL76W
    • 5H-Dibenz(b,f)azepine-5-carboxamide, N-formyl-10,11-dihydro-10-oxo-
    • DTXSID80158856
    • QMX2PYL76W
    • Q27287345
    • 1346601-76-0
    • Inchi: 1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21)
    • InChI Key: FOEYBWXNDHBTBV-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N(C(NC=O)=O)C2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 280.08500
  • Monoisotopic Mass: 280.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • PSA: 69.97000
  • LogP: 3.33480

N-Formyl Oxcarbazepine Security Information

N-Formyl Oxcarbazepine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1483163-10MG
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Additional information on N-Formyl Oxcarbazepine

N-Formyl Oxcarbazepine (CAS No. 1346601-76-0): A Comprehensive Overview in Modern Pharmaceutical Research

N-Formyl Oxcarbazepine, identified by the chemical compound code CAS No. 1346601-76-0, represents a significant derivative in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications, particularly in the treatment of neurological disorders. The introduction of formyl groups into the oxcarbazepine molecule introduces novel pharmacokinetic and pharmacodynamic characteristics, making it a subject of extensive research in contemporary medicinal chemistry.

The chemical structure of N-Formyl Oxcarbazepine is characterized by a formyl substituent attached to the benzene ring, which is a key feature influencing its reactivity and interaction with biological targets. This modification enhances the compound's ability to engage with specific enzymes and receptors, thereby modulating neural activity. Recent studies have highlighted the compound's potential in alleviating symptoms associated with epilepsy and other neurodegenerative conditions, leveraging its structural similarity to established antiepileptic drugs while introducing novel mechanisms of action.

In the context of modern pharmaceutical research, N-Formyl Oxcarbazepine has been investigated for its ability to cross the blood-brain barrier, a critical factor for effective central nervous system (CNS) drug delivery. Preclinical studies have demonstrated that this derivative exhibits improved solubility and bioavailability compared to its parent compound, oxcarbazepine. This enhancement is attributed to the formyl group's ability to form hydrogen bonds with biological molecules, facilitating better absorption and distribution within the CNS.

The pharmacological profile of N-Formyl Oxcarbazepine has been extensively studied in various in vitro and in vivo models. Research indicates that this compound interacts with voltage-gated sodium channels, similar to other carbamazepine derivatives, but with a distinct modulation profile. This interaction is believed to contribute to its anticonvulsant properties, making it a promising candidate for treating refractory epilepsy cases. Additionally, preliminary evidence suggests that N-Formyl Oxcarbazepine may have neuroprotective effects, which could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease.

Advances in computational chemistry have further elucidated the molecular interactions of N-Formyl Oxcarbazepine. Molecular dynamics simulations and docking studies have revealed that this compound can bind to specific binding pockets on target proteins with high affinity. These insights have guided the design of more potent derivatives and have paved the way for structure-based drug design approaches. The integration of artificial intelligence (AI) in these simulations has accelerated the discovery process, enabling researchers to predict potential drug candidates with greater accuracy.

The synthesis of N-Formyl Oxcarbazepine involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic pathways that minimize byproduct formation and maximize yield. These methodologies often involve palladium-catalyzed cross-coupling reactions and formylation techniques, which are well-established in synthetic organic chemistry. The optimization of these synthetic routes has been crucial for scaling up production and ensuring high purity standards necessary for clinical trials.

Clinical trials investigating the efficacy of N-Formyl Oxcarbazepine have shown promising results in patients with refractory epilepsy. Phase II trials indicate that this compound reduces seizure frequency without significant side effects, comparable to existing antiepileptic drugs but with added benefits due to its improved pharmacokinetic properties. These findings have generated interest among clinicians and researchers for further exploration into its therapeutic potential.

The future direction of research on N-Formyl Oxcarbazepine includes exploring its applications in treating other neurological disorders beyond epilepsy. Studies are underway to evaluate its efficacy in conditions such as chronic pain syndromes and multiple sclerosis. Additionally, researchers are investigating the compound's potential as a prodrug, which could enhance its bioavailability and reduce dosing frequency. Such developments could significantly improve patient outcomes and quality of life.

In conclusion, N-Formyl Oxcarbazepine (CAS No. 1346601-76-0) represents a compelling derivative with significant therapeutic potential in neurological disorders. Its unique structural features, combined with improved pharmacokinetic properties, make it a valuable candidate for further clinical development. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in modern pharmaceuticals.

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